molecular formula C46H94NO7P B1261474 1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine

1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1261474
M. Wt: 804.2 g/mol
InChI Key: BIIIEBBIUJYGBZ-WBVITSLISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-38:0 in which the alkyl and acyl groups specified at positions 1 and 2 are hexadecyl and docosanoyl respectively. It is a phosphatidylcholine O-38:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.

Scientific Research Applications

Phase Behavior in Lipid Mixtures

Research by Dumaual, Jenski, and Stillwell (2000) focused on the phase behavior of lipid mixtures containing similar compounds to 1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine. They discovered that these lipid mixtures phase separate into distinct phases, important for understanding cell membrane dynamics (Dumaual, Jenski, & Stillwell, 2000).

Polyunsaturated Lipid Bilayers

Mihailescu and Gawrisch (2006) studied the structure of oriented bilayers containing similar lipids. Their work highlights how these compounds influence membrane properties, crucial for the function of membrane-bound proteins like rhodopsin (Mihailescu & Gawrisch, 2006).

Synthesis for Cancer Chemotherapy

Zerouga, Stillwell, and Jenski (2002) synthesized a novel phospholipid combining fatty acids and anticancer drugs for potential use in cancer chemotherapy. This demonstrates the compound's utility in creating drug delivery systems (Zerouga, Stillwell, & Jenski, 2002).

Bicelle Systems for Structural Biology

Wu et al. (2010) explored the use of bicelles formed by mixtures of similar lipids for molecular biophysical studies. This research is significant for understanding the structure and function of biological membranes (Wu et al., 2010).

Enzymatic Deacylation Studies

Blasi et al. (2006) investigated the enzymatic deacylation of diacyl-sn-glycero-3-phosphocholines to understand the synthesis of 'structured' phosphocholines, relevant for biochemical applications (Blasi et al., 2006).

Arsenic-Containing Phosphatidylcholines

Guttenberger et al. (2017) disclosed the synthesis of arsenic-containing phosphatidylcholines, providing a basis for studying the biological and toxicological properties of arsenolipids, highlighting the compound's role in toxicology research (Guttenberger et al., 2017).

Hybrid Siloxane Phosphocholine Bilayers

Frampton et al. (2021) examined hybrid siloxane phosphocholines for their potential in therapeutic agent delivery, showcasing the compound's applicability in drug delivery systems (Frampton et al., 2021).

Cellular Ion Channel Interaction

Potier et al. (2011) hypothesized that similar lipids could interact with plasma membrane ion channels, a significant insight for understanding the compound's pharmacological potential (Potier et al., 2011).

Phospholipid Additives in Electrophoresis

Luo, Archer-Hartmann, and Holland (2010) utilized phospholipids as additives in capillary electrophoresis, demonstrating the compound's application in analytical chemistry (Luo, Archer-Hartmann, & Holland, 2010).

Membrane Physical Properties

Binder and Gawrisch (2001) and Marquardt et al. (2020) investigated the impact of unsaturated lipid chains on membrane properties. These studies provide insights into the compound's role in membrane biophysics and its influence on integral membrane proteins (Binder & Gawrisch, 2001), (Marquardt et al., 2020).

Properties

Molecular Formula

C46H94NO7P

Molecular Weight

804.2 g/mol

IUPAC Name

[(2R)-2-docosanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H94NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h45H,6-44H2,1-5H3/t45-/m1/s1

InChI Key

BIIIEBBIUJYGBZ-WBVITSLISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.